Evernimicin

Antimicrobial susceptibility testing Gram-positive pathogens MIC90 benchmarking

Evernimicin (SCH 27899, Ziracin) is the definitive orthosomycin-class reference standard for antibiotic discovery targeting multidrug-resistant Gram-positive pathogens. Its unique A-tRNA entrance corridor binding site (23S rRNA H89/H91, uL16/CTC) differs fundamentally from glycopeptides and other ribosomal inhibitors, establishing a stringent efficacy benchmark (MIC90=0.75–1.0 mg/L against MRSA; ≤0.5 μg/mL against VRE). Essential for cryo-EM/X-ray ribosomal studies (Kd=84–86 nM), orthosomycin resistance mapping, and PK/PD validation. Not interchangeable with avilamycin—cross-resistance does not imply equivalence.

Molecular Formula C70H97Cl2NO38
Molecular Weight 1631.4 g/mol
CAS No. 109545-84-8
Cat. No. B180343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvernimicin
CAS109545-84-8
Synonymsevernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin
Molecular FormulaC70H97Cl2NO38
Molecular Weight1631.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1
InChIKeyUPADRKHAIMTUCC-OWALTSPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evernimicin (SCH 27899, Ziracin) for Antibacterial Discovery: Procurement-Grade Oligosaccharide Antibiotic Reference Standard


Evernimicin (CAS 109545-84-8), also known as SCH 27899 or Ziracin, is a complex oligosaccharide antibiotic belonging to the orthosomycin family, originally developed by Schering-Plough [1]. With a molecular weight of approximately 1631.4 g/mol and molecular formula C70H97Cl2NO38, it is a macrocyclic compound isolated from the fermentation broth of Micromonospora carbonacea [2][3]. Evernimicin reached Phase III clinical development before discontinuation in 2000, and remains a valuable reference standard for antibiotic discovery programs targeting multidrug-resistant Gram-positive pathogens and ribosomal structure-function investigations [4][5].

Why Evernimicin Cannot Be Replaced by Vancomycin, Teicoplanin, or Avilamycin in Gram-Positive Antibiotic Research


Evernimicin occupies a structurally and mechanistically distinct niche within the Gram-positive antibacterial arsenal. Its orthosomycin-class ribosome binding site at the A-tRNA entrance corridor, involving interactions with 23S rRNA helices H89 and H91 and ribosomal proteins uL16 and CTC, differs fundamentally from the D-Ala-D-Ala peptidoglycan precursor targeting of glycopeptides (vancomycin, teicoplanin) and from other ribosome-targeting antibiotics [1][2]. Critically, despite belonging to the same orthosomycin family as avilamycin, evernimicin and avilamycin exhibit quantitative differences in potency and spectrum that preclude interchangeability: complete cross-resistance has been documented, but their distinct substituent patterns confer differential binding affinities and strain-specific MIC profiles [3]. Substituting evernimicin with in-class analogs or alternative drug classes in research settings compromises assay reproducibility and invalidates dose-response comparisons unless supported by cross-validation data.

Evernimicin Procurement Guide: Head-to-Head Quantitative Evidence Against Comparators


Evernimicin vs. Vancomycin and Quinupristin/Dalfopristin: MIC90 Comparison in 5,784 Clinical Gram-Positive Isolates

In a multicentre international trial evaluating 5,784 clinical Gram-positive isolates (including 1,427 MRSA/MR-CoNS strains and 1,517 enterococci) across Europe, North America, South Africa, and Turkey, evernimicin demonstrated lower MIC90 values than vancomycin and quinupristin/dalfopristin against all species tested [1][2]. Against MRSA and methicillin-resistant coagulase-negative staphylococci, evernimicin MIC90 was 1.0 mg/L, compared to 3.0 mg/L for vancomycin and 1.5 mg/L for quinupristin/dalfopristin. The relative activity ranking across all species was evernimicin > vancomycin > quinupristin/dalfopristin [1].

Antimicrobial susceptibility testing Gram-positive pathogens MIC90 benchmarking

Evernimicin vs. Teicoplanin and Clinafloxacin: Potency Ranking Against 428 Clinical Strains

In a comparative in vitro study of 428 clinical bacterial strains, everninomycin base (SCH 27899) exhibited an MIC90 of 0.25 μg/mL, which was 2-fold more potent than clinafloxacin and teicoplanin (MIC90 = 0.5 μg/mL), 8-fold more potent than vancomycin (MIC90 = 2 μg/mL), and 64-fold more potent than doxycycline (MIC90 = 16 μg/mL) [1]. Notably, everninomycin retained full activity (MIC90 = 0.25 μg/mL) against fluoroquinolone-resistant strains and all Gram-positive strains resistant to vancomycin (MICs ≥ 4 μg/mL) [1].

Antimicrobial comparative efficacy Everninomycin class Fluoroquinolone-resistant bacteria

Evernimicin Cross-Resistance Profile: Complete Concordance with Avilamycin in Enterococci

Genetic analysis of 414 bp fragments encoding ribosomal protein L16 from Enterococcus faecium and Enterococcus faecalis revealed complete agreement between resistance and susceptibility to avilamycin and evernimicin (SCH 27899) across all isolates tested [1][2]. Susceptible isolates showed MICs of 0.5–2 μg/mL for avilamycin, while resistant isolates exhibited MICs ranging from 32 to >64 μg/mL for avilamycin. All resistant E. faecalis isolates harbored a single base pair variation (CGT→CAT; Arg56→His56) in the rplP gene encoding ribosomal protein L16, establishing a definitive molecular marker for orthosomycin class resistance [1].

Antibiotic cross-resistance Ribosomal protein L16 Orthosomycin resistance

Evernimicin Binding Affinity: Dissociation Constant (Kd) Quantification on 50S Ribosomal Subunit

Radioligand binding studies using [14C]-evernimicin demonstrated specific, saturable binding to the bacterial 50S ribosomal subunit with dissociation constants (Kd) of 84 nM for E. coli 70S ribosomes, 86 nM for S. aureus 70S ribosomes, and 160 nM for E. coli 50S subunits [1]. In cell-free translation assays using extracts from either E. coli or S. aureus, evernimicin exhibited a 50% inhibitory concentration (IC50) of approximately 125 nM [1]. Crucially, among a panel of 50S-targeting antibiotics, only the structurally similar drug avilamycin blocked binding of [14C]-evernimicin to ribosomes, confirming a unique and orthosomycin-exclusive binding site [1].

Ribosome binding assay 50S subunit Dissociation constant

Evernimicin Resistance Mutation Landscape: 23S rRNA Domain V Mutations Without Cross-Resistance to Other Protein Synthesis Inhibitors

Selection of spontaneous evernimicin-resistant mutants of Streptococcus pneumoniae (MICs elevated from baseline to 0.5–4.0 mg/L) revealed single, unique mutations in 23S rDNA at positions corresponding to E. coli 23S rRNA residues 2469 (A→C), 2480 (C→T), 2535 (G→A), and 2536 (G→C), all mapping within the peptidyltransferase region of domain V [1]. Critically, none of the characterized evernimicin-resistant mutants displayed cross-resistance to any of a spectrum of protein synthesis inhibitors tested, including macrolides, lincosamides, chloramphenicol, and tetracyclines [1]. This finding provides genetic validation that evernimicin targets a novel site on the ribosome distinct from all other classes of translation inhibitors [1].

Resistance mechanism 23S rRNA mutations Antibiotic target specificity

Evernimicin PK/PD Dose-Response Differentiation: 9 mg/kg vs. 6 mg/kg in Preclinical Infection Models

Monte Carlo simulations based on population pharmacokinetic data (n=52 subjects) and a neutropenic murine thigh infection model with 4,543 clinical Gram-positive isolates demonstrated significant dose-dependent differences in target attainment between 6 mg/kg and 9 mg/kg evernimicin [1]. For S. aureus, the probability of achieving a 2-log killing AUC/MIC target was substantially higher with the 9 mg/kg dose. For enterococci, the 9 mg/kg dose provided increasing differences over the 6 mg/kg dose for achieving a 1-log killing AUC/MIC target [1]. The AUC/MIC ratio was identified as the best predictor of microbiological efficacy [1].

Pharmacodynamics AUC/MIC target attainment Dose optimization

Evernimicin Research Application Scenarios: Where This Compound Delivers Differentiated Value


Positive Control for Anti-MRSA and Anti-VRE Drug Discovery Screening

Evernimicin serves as a high-potency positive control for validating screening assays targeting methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. With MIC90 values of 0.75–1.0 mg/L against MRSA and ≤0.5 μg/mL against enterococci—substantially lower than vancomycin (MIC90 = 3.0 mg/L against MRSA)—evernimicin establishes a stringent efficacy benchmark for novel antibacterial candidates [1][2]. Its retained activity against vancomycin-resistant strains (MIC ≤ 0.5 μg/mL) and fluoroquinolone-resistant strains (MIC90 = 0.25 μg/mL) makes it particularly valuable for profiling compounds intended to overcome existing resistance mechanisms [2].

Ribosomal Structural Biology and Cryo-EM Studies of Translation Inhibition

Evernimicin is an essential tool compound for structural studies investigating bacterial ribosomal inhibition mechanisms. Its high-resolution crystal structures in complex with the eubacterial large ribosomal subunit reveal a unique binding site spanning the A-tRNA entrance corridor—a mechanism not shared with any other known antibiotic [1][2]. With a quantified dissociation constant (Kd) of 84–86 nM for 70S ribosomes and exclusive binding to the 50S subunit [3], evernimicin provides a stable, high-affinity probe for cryo-EM and X-ray crystallography studies aimed at understanding A-tRNA accommodation and designing novel pathogen-specific translation inhibitors [1].

Orthosomycin Resistance Mechanism Validation and Molecular Marker Development

Evernimicin is required for validating resistance mechanism studies involving the orthosomycin antibiotic class. The complete cross-resistance with avilamycin in enterococci—conferred by specific mutations in ribosomal protein L16 (Arg56→His56 in E. faecalis; Ile52→Thr/Ser in E. faecium) [1]—and by unique 23S rRNA domain V mutations in S. pneumoniae [2] establishes evernimicin as the reference compound for mapping orthosomycin resistance determinants. Its lack of cross-resistance to macrolides, lincosamides, chloramphenicol, and tetracyclines [2] makes it indispensable for discriminating orthosomycin-specific resistance from broader multidrug resistance phenotypes.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Dose-Optimization Studies

Evernimicin's well-characterized preclinical PK/PD dataset—including population pharmacokinetics from 52 subjects, a neutropenic murine thigh infection model across three target pathogens, and Monte Carlo simulation-derived target attainment probabilities [1]—makes it an excellent reference compound for validating PK/PD modeling methodologies in antibacterial drug development. The established AUC/MIC target relationship for stasis, 1–3 log killing, and 90% maximal effect (Emax) [1] provides a quantitative framework against which novel everninomicin analogs or alternative ribosomal inhibitors can be benchmarked.

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